

# An In-depth Technical Guide to Iptriazopyrid (CAS No. 1994348-72-9)

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## Compound of Interest

Compound Name: *Iptriazopyrid*

Cat. No.: *B15601563*

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## Abstract

**Iptriazopyrid** (CAS No. 1994348-72-9), with the developmental code NC-656, is a novel azole carboxamide herbicide developed by Nissan Chemical Corporation.[1][2] It is a potent and selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the carotenoid biosynthesis pathway in plants.[2][3] Inhibition of HPPD leads to a deficiency in plastoquinone and carotenoids, resulting in bleaching (chlorosis) and subsequent death of susceptible weeds.[4] **Iptriazopyrid** demonstrates remarkable selectivity, effectively controlling major rice paddy weeds such as barnyard grass (*Echinochloa crus-galli*) while maintaining high safety for rice (*Oryza sativa*) crops.[3][5] This selectivity is primarily attributed to the rapid metabolism of the compound in rice plants, a process that is significantly slower in target weed species.[2][5] Classified under Group 27 by the Herbicide Resistance Action Committee (HRAC), **Iptriazopyrid** is the first foliar-applied HPPD inhibitor for rice fields, offering a new tool for managing resistant weeds.[2][5]

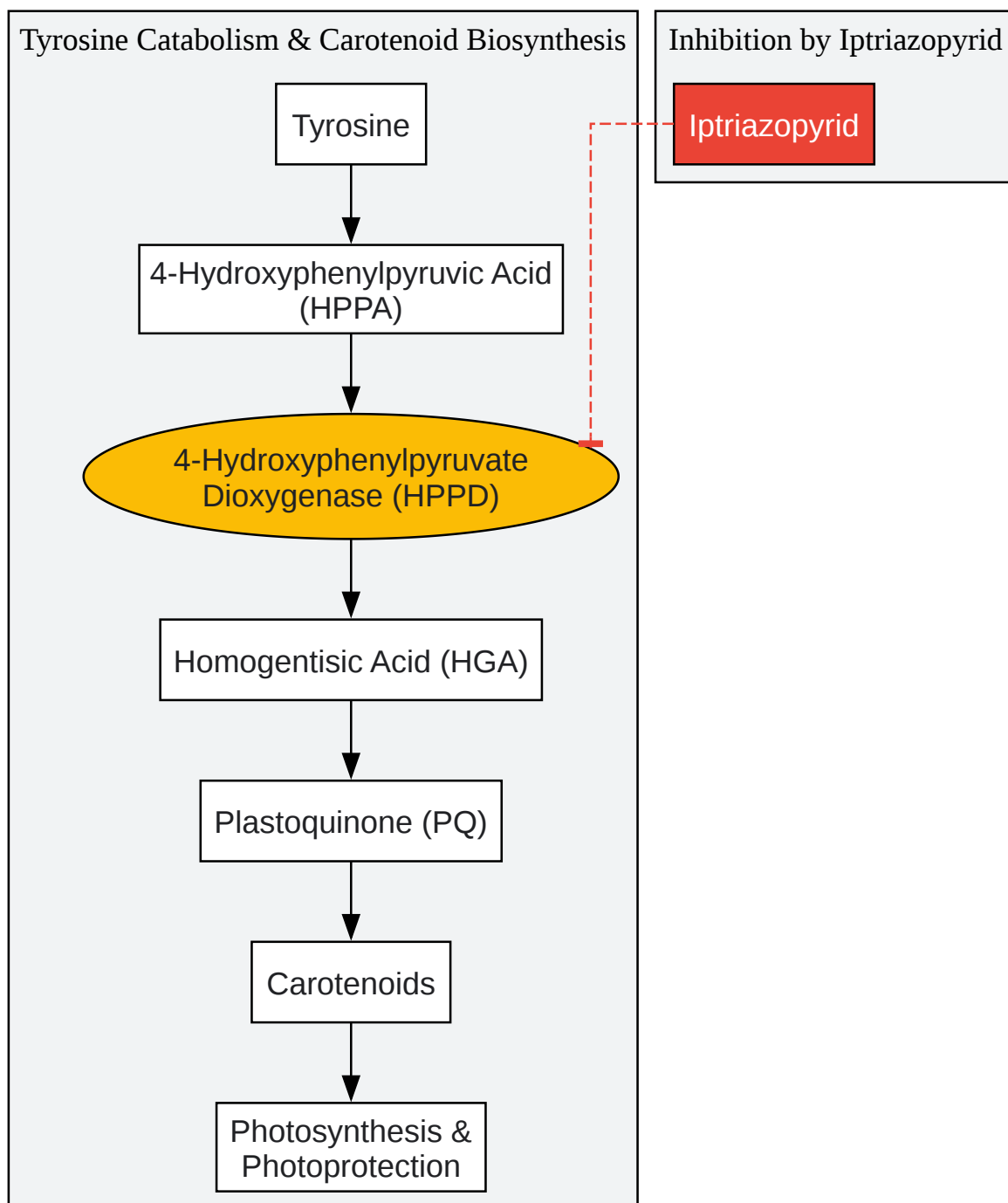
## Physicochemical Properties

Property	Value	Reference
CAS Registry Number	1994348-72-9	[6]
IUPAC Name	3-[(isopropylsulfonyl)methyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-(trifluoromethyl)-[1][3][6]triazolo[4,3-a]pyridine-8-carboxamide	[6]
Molecular Formula	C <sub>15</sub> H <sub>15</sub> F <sub>3</sub> N <sub>6</sub> O <sub>4</sub> S	[6]
Developmental Code	NC-656	[1]

## Mechanism of Action & Signaling Pathway

**Ipatriazopyrid** functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] HPPD is a key enzyme in the tyrosine metabolic pathway, responsible for converting 4-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA). HGA is a precursor for the biosynthesis of plastoquinone (PQ) and tocopherols. Plastoquinone is an essential cofactor in the photosynthetic electron transport chain and a cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.

By inhibiting HPPD, **Ipatriazopyrid** disrupts the production of HGA, which in turn blocks the synthesis of plastoquinone and carotenoids. Carotenoids are vital for protecting chlorophyll from photo-oxidation. The absence of carotenoids leads to the characteristic bleaching symptoms (chlorosis) in susceptible plants, followed by necrosis and death.



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### Iptriaazopyrid's Mechanism of Action

## Quantitative Data

## Herbicidal Efficacy (IC<sub>50</sub> Values)

The half-maximal inhibitory concentration (IC<sub>50</sub>) values demonstrate the potent herbicidal activity of **Iptraiazopyrid** against the weed *E. crus-galli* and its high selectivity for the crop *O. sativa* compared to the commercial standard, mesotrione.<sup>[3]</sup>

Compound	Species	IC <sub>50</sub> (g ai ha <sup>-1</sup> )	Selectivity Index (SI) <sup>1</sup>	Reference
Iptraiazopyrid	<i>Echinochloa crus-galli</i>	6.3	>64	[3]
Oryza sativa	>400	[1]		
Mesotrione	<i>Echinochloa crus-galli</i>	100	4	[3]
Oryza sativa	400	[1]		

<sup>1</sup> Selectivity Index (SI) is the ratio of IC<sub>50</sub> for *O. sativa* to IC<sub>50</sub> for *E. crus-galli*.

## In Vitro HPPD Enzyme Inhibition (K<sub>i</sub> Values)

In vitro kinetic studies show that **Iptraiazopyrid** is a slow-binding inhibitor of HPPD from both *Arabidopsis thaliana* (a model plant) and *Oryza sativa* (rice).<sup>[3]</sup> Its inhibitory potency is comparable to that of mesotrione.

Compound	Enzyme Source	K <sub>i</sub> (nM)	Reference
Ip triazopyrid	Arabidopsis thaliana HPPD (AtHPPD)	24.3	[3]
Oryza sativa HPPD (OsHPPD)	33.3	[3]	
Mesotrione	Arabidopsis thaliana HPPD (AtHPPD)	22.1	[3]
Oryza sativa HPPD (OsHPPD)	26.5	[3]	

## Experimental Protocols

### Synthesis of Ip triazopyrid

**Ip triazopyrid** (NC-656) was synthesized by Nissan Chemical Corporation according to the synthetic scheme outlined in patent WO2014192936.[1][6]

### Phytotoxicity and Selectivity Assays

Objective: To determine the herbicidal efficacy and crop selectivity of **Ip triazopyrid**.

Methodology:

- Plant Growth: *Oryza sativa* 'Koshihikari' and *Echinochloa crus-galli* seeds were sown and cultivated in a greenhouse.[1]
- Treatment Application: At the three-leaf growth stage, plants were treated with various concentrations of **Ip triazopyrid** and mesotrione.[7] For initial screening, treatments were applied in test tubes, with chlorosis symptoms observed after 7 days.[3]
- Greenhouse-Scale Experiments: For quantitative analysis, formulated compounds were applied as a foliar spray at different rates (g ai ha<sup>-1</sup>).[3]
- Data Analysis: The fresh weight of the aerial parts of the plants was measured after a set period. The IC<sub>50</sub> values were calculated from dose-response curves.[3]

## In Vitro HPPD Inhibition Assay

Objective: To quantify the inhibitory activity of **Iptriazopyrid** against the HPPD enzyme.

Methodology:

- Enzyme Preparation: The genes for AtHPPD and OsHPPD were expressed in *E. coli*, and the recombinant proteins were purified.[\[7\]](#)
- Coupled Enzyme Assay: The HPPD activity was measured using a coupled enzyme assay. [\[1\]](#)[\[7\]](#) This method likely involves a secondary enzyme that converts the product of the HPPD reaction (HGA) into a chromogenic or otherwise detectable substance.
- Kinetic Analysis: The synthesis of the reaction product was monitored over time in the presence of various concentrations of **Iptriazopyrid** and mesotrione.[\[1\]](#)
- Data Calculation: The progress curves were fitted to determine the kinetic parameters, including the inhibition constant ( $K_i$ ). **Iptriazopyrid** was identified as a slow-binding inhibitor based on the curvilinear nature of the progress curves.[\[1\]](#)

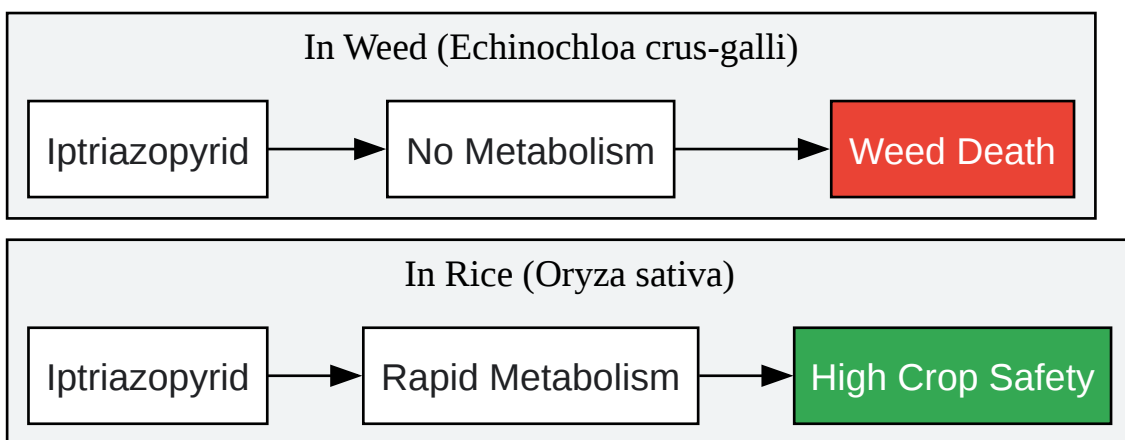
## Metabolism Study

Objective: To investigate the basis for the selectivity of **Iptriazopyrid** between rice and barnyard grass.

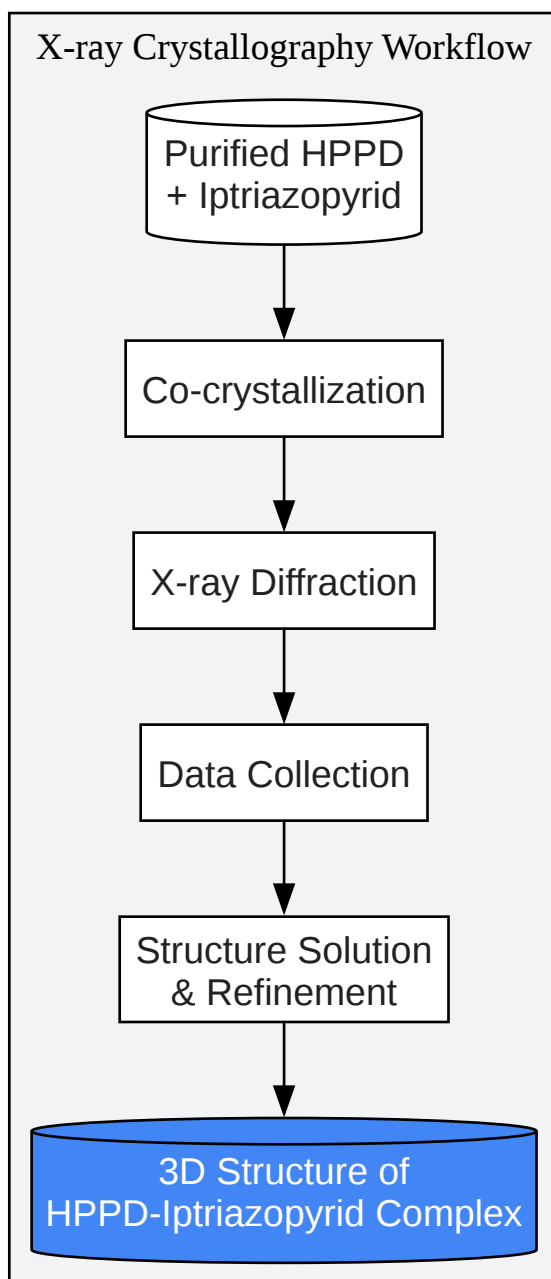
Methodology:

- Treatment: Rice and barnyard grass plants at the third-leaf stage were treated with a suspension concentrate (SC) formulation of **Iptriazopyrid** (1000 ng per plant).[\[7\]](#)
- Sample Collection: At various time points, unabsorbed **Iptriazopyrid** was rinsed from the leaf surface with acetonitrile. The plant material was then harvested.[\[1\]](#)[\[7\]](#)
- Extraction and Analysis: The amounts of the parent **Iptriazopyrid** and its metabolite, 656Ox-1 ([5-methyl-1,3,4-oxadiazol-2-amine]), were quantified within the plant tissues using appropriate analytical techniques (e.g., LC-MS).[\[1\]](#)[\[7\]](#)

- Results: The study demonstrated that rice plants rapidly metabolize **Ip triazopyrid**, while the weed species does not, explaining the high crop safety.[\[2\]](#)







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